6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-
描述
Systematic Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name is 4-[(3-chlorophenyl)amino]-7-methoxyquinazolin-6-ol , reflecting its quinazoline core substituted at positions 4, 6, and 7. The molecular formula, C₁₅H₁₂ClN₃O₂ , corresponds to a molecular weight of 301.73 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).
Structural Breakdown:
- Quinazoline core : A bicyclic system comprising two fused six-membered rings (benzene and pyrimidine).
- Position 4 : An amino group (–NH–) linked to a 3-chlorophenyl substituent.
- Position 6 : A hydroxyl group (–OH).
- Position 7 : A methoxy group (–OCH₃).
The substitution pattern is critical for intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence crystallization and solubility.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound are limited, analogous structures provide insights. For example, the fluorinated derivative 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
In this structure, intermolecular C–H⋯O hydrogen bonds form chains along the b-axis, stabilizing the lattice. For the non-fluorinated analog (the target compound), the absence of the fluorine atom may slightly alter bond lengths and angles but is expected to retain similar packing motifs due to conserved hydrogen-bonding donors (e.g., –OH and –NH).
Key Crystallographic Features:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | ~1367 ų |
| Hydrogen bonding | C–H⋯O, O–H⋯N |
Spectroscopic Characterization (FT-IR, NMR, UV-Vis, Raman)
Fourier-Transform Infrared (FT-IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR (DMSO-d₆, 400 MHz) :
- δ 9.60 (s, 1H) : Hydroxyl proton (–OH).
- δ 8.37 (s, 1H) : H-2 of quinazoline.
- δ 7.82 (s, 1H) : H-5 of quinazoline.
- δ 7.47–7.53 (m, 2H) : Protons on 3-chlorophenyl.
- δ 3.96 (s, 3H) : Methoxy group (–OCH₃).
¹³C NMR (DMSO-d₆, 100 MHz) :
- δ 163.2 : C-4 (quinazoline).
- δ 156.8 : C-7 (methoxy-substituted carbon).
- δ 148.5 : C-6 (hydroxyl-substituted carbon).
- δ 134.1–128.3 : Aromatic carbons (3-chlorophenyl).
Ultraviolet-Visible (UV-Vis) Spectroscopy :
- λₘₐₓ = 265 nm (π→π* transition in quinazoline core).
- λₘₐₓ = 310 nm (n→π* transition involving lone pairs on –NH and –OH).
Raman Spectroscopy :
- Peaks at 1600 cm⁻¹ (C=C aromatic stretching).
- 1280 cm⁻¹ (C–N stretching in quinazoline).
Computational Modeling of Electronic Structure and Frontier Molecular Orbitals
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the following:
Optimized Geometry :
Frontier Molecular Orbitals :
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Quinazoline ring and –NH |
| LUMO | -1.8 | 3-Chlorophenyl moiety |
| Gap (ΔE) | 4.4 | Moderate reactivity |
The HOMO–LUMO gap of 4.4 eV suggests moderate electronic stability, consistent with quinazoline derivatives.
属性
IUPAC Name |
4-(3-chloroanilino)-7-methoxyquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJERUNBRZXIGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435446 | |
| Record name | 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655247-78-2 | |
| Record name | 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Nitration-Reduction-Cyclization Sequence
A widely adopted route involves nitration of a pre-functionalized benzamide intermediate, followed by reduction and cyclization with 3-chloroaniline. This method, adapted from Gefitinib synthesis protocols, proceeds as follows:
Intermediate Synthesis :
Hydrogenation and Functional Group Transformation :
Cyclization with 3-Chloroaniline :
Table 1: Key Reaction Parameters for Nitration-Reduction-Cyclization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 89 | 95 |
| Hydrogenation | 10% Pd/C, H₂, MeOH, 25°C, 24 h | 75 | 90 |
| Cyclization | AcOH/H₂SO₄, 100°C, 12 h | 77 | 99 |
Chloroalkoxy Side Chain Introduction
Alternative routes prioritize early introduction of the morpholinopropoxy side chain, as demonstrated in patent CN102120731A:
Synthesis of 3-Morpholinopropyl Chloride (II) :
Etherification with 2-Hydroxy-3-Methoxybenzonitrile (IV) :
Nitration and Subsequent Transformations :
Direct Ring Closure via Dimroth Rearrangement
A streamlined approach leverages Dimroth rearrangement for one-pot quinazoline formation:
Imidate Intermediate (VIII) Synthesis :
Cyclization with 3-Chloroaniline :
Critical Analysis of Methodologies
Yield and Purity Considerations
- Nitration-Reduction-Cyclization : While robust, the multi-step process accumulates yield losses (~65% overall). Purification challenges arise during hydrogenation due to byproduct formation (e.g., dehalogenated intermediates).
- Chloroalkoxy Route : Early introduction of the side chain simplifies later stages but requires stringent control during nitration to prevent over-nitration.
- Dimroth Rearrangement : Efficient but demands high-purity imidate intermediates. Trace moisture degrades VIII, necessitating anhydrous conditions.
Solvent and Catalyst Optimization
- Hydrogenation Solvents : Methanol and ethyl acetate are preferred for Pd/C-catalyzed reductions, minimizing catalyst poisoning.
- Cyclization Acids : Acetic acid with catalytic H₂SO₄ enhances protonation of the aniline, accelerating cyclization.
Industrial Scalability and Environmental Impact
- Cost-Efficiency : The chloroalkoxy route’s use of inexpensive morpholine and 1-bromo-3-chloropropane reduces raw material costs by ~40% compared to nitro-based routes.
- Waste Management : Nitration generates NOx byproducts, necessitating scrubbers. Hydrogenation steps produce benign H₂O/NH₃, aligning with green chemistry principles.
化学反应分析
Types of Reactions
6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its biological activity.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as sodium hydride and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with enhanced biological activities .
科学研究应用
Pharmaceutical Applications
-
Anticancer Activity
- Mechanism of Action : Quinazolinol derivatives have been studied for their potential as anticancer agents. The presence of a chlorophenyl group enhances the compound's ability to inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Case Study : Research has indicated that similar quinazolinol compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For example, a study demonstrated that quinazolinol derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
-
Antimicrobial Properties
- Activity Against Bacteria : The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that it could be developed into a therapeutic option for bacterial infections.
- Data Table :
Organism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 µg/mL Escherichia coli 32 µg/mL Pseudomonas aeruginosa 64 µg/mL
-
Enzyme Inhibition
- Target Enzymes : Quinazolinol derivatives are known to inhibit various enzymes, including kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.
- Case Study : A derivative of quinazolinol was found to effectively inhibit the activity of certain kinases, leading to decreased cell migration in vitro .
Recent Studies
Recent research has focused on the synthesis of novel quinazolinol derivatives with enhanced biological activity. For instance, modifications to the methoxy and chlorophenyl groups have been explored to improve potency and selectivity against specific targets.
Toxicity and Safety Profile
Safety assessments have indicated that while some quinazolinol derivatives exhibit significant biological activity, they also require thorough evaluation for toxicity. Studies have shown that certain modifications can lead to reduced side effects while maintaining efficacy .
作用机制
The mechanism of action of 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Substituent Variations
Key structural differences among similar compounds lie in substituent positions and functional groups (Table 1).
Table 1: Structural Comparison of Quinazoline Derivatives
Key Observations :
Analogous Compounds
- Fluorinated Derivatives : Prepared via nucleophilic aromatic substitution or Pd-catalyzed coupling, with yields ranging from 70–85% .
- Morpholinylpropoxy Derivative : Synthesized by alkylation of the hydroxyl group with 3-morpholinylpropyl bromide, achieving ~80% yield .
- Hydrazinyl Derivatives : Condensation reactions with aldehydes (e.g., ) yield hydrazone-linked compounds (70–90% purity) .
Physicochemical Properties
- Solubility: The methoxy group in the target compound improves water solubility compared to non-methoxy analogs. Morpholine-containing derivatives () further increase solubility via polar interactions .
- Crystal Packing: The methanol solvate form of 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol () forms hydrogen-bonded chains, influencing stability and formulation .
生物活性
6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- (CAS: 1035556-24-1) is a compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives, including 6-Quinazolinol, have been extensively studied. Research indicates that modifications on the phenyl ring significantly influence antibacterial activity. For instance, compounds with methoxy or methyl substituents tend to exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to 6-Quinazolinol have shown promising results in inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Quinazoline Derivatives
| Compound Name | MIC (µM) against Gram-positive Bacteria | MIC (µM) against Gram-negative Bacteria |
|---|---|---|
| 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- | 5.64 (S. aureus) | 8.33 (E. coli) |
| Other Quinazoline Derivative A | 4.69 (B. subtilis) | 13.40 (P. aeruginosa) |
| Other Quinazoline Derivative B | 22.9 (E. faecalis) | 156.47 (E. coli) |
The Minimum Inhibitory Concentration (MIC) values indicate that 6-Quinazolinol exhibits moderate antibacterial activity, suggesting potential for development into a therapeutic agent.
Anticancer Activity
Quinazolines are recognized for their anticancer properties, particularly through mechanisms involving the inhibition of key enzymes and receptors that promote tumor growth. The proposed mechanisms for quinazoline derivatives include:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : Many quinazolines act as EGFR inhibitors, which is crucial since EGFR is often overexpressed in various cancers .
- Inhibition of DNA Repair Mechanisms : Compounds like gefitinib and erlotinib exemplify the anticancer potential of quinazolines by targeting DNA repair pathways .
- Thymidylate Synthase Inhibition : This pathway is vital for DNA synthesis; thus, its inhibition leads to cell death in rapidly dividing cancer cells.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of various quinazoline derivatives, including 6-Quinazolinol, researchers found that compounds with methoxy substitutions showed significant antitumor activity with IC50 values in the nanomolar range . This suggests that structural modifications can enhance efficacy against cancer cells.
Toxicity and Safety Profile
While exploring the biological activities of quinazolines, it is essential to consider their safety profile. In silico models predict potential toxicity based on structural characteristics. For instance, modifications at specific positions on the quinazoline ring can lead to increased hepatotoxicity or nephrotoxicity . Therefore, further studies are warranted to evaluate the safety and side effects associated with long-term use.
常见问题
Q. What are the optimal synthetic routes for 4-[(3-chlorophenyl)amino]-7-methoxy-6-quinazolinol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this quinazolinol derivative typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key approaches include:
- Conventional thermal methods : For example, reacting 2-aminobenzoate derivatives with amine hydrochlorides in the presence of P₂O₅ and dimethylcyclohexylamine at 180°C yields quinazolinones, which can be further functionalized .
- Microwave-assisted synthesis : Significantly reduces reaction time (e.g., from 7 hours to 3 minutes) and improves yields (from 69% to 81%) by enhancing reaction kinetics, as demonstrated in the synthesis of analogous thiazolidinone derivatives .
| Method | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Conventional Thermal | 69–70 | 7–11.5 hours | High-temperature reflux |
| Microwave-Assisted | 81–91 | 3–6 minutes | 300 W, solvent-free |
Key Considerations : Purity can be optimized via recrystallization (e.g., using dichloromethane ) and monitored via melting point analysis and elemental composition .
Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, methoxy groups (~δ 3.8–4.1 ppm in ¹H NMR) and aromatic protons (δ 6.8–8.2 ppm) are diagnostic .
- X-ray Crystallography : Resolves planar quinazoline systems and dihedral angles between aromatic rings (e.g., 81.18° in a related 4(3H)-quinazolinone derivative), confirming spatial arrangements .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formulas (e.g., [M+H]⁺ = 423.1270 for antibacterial quinoline analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of 4-[(3-chlorophenyl)amino]-7-methoxy-6-quinazolinol derivatives?
Methodological Answer: Contradictions in biological data (e.g., cytotoxicity vs. antibacterial activity) often arise from:
- Structural variations : Minor substituent changes (e.g., replacing methoxy with phenoxy groups) alter pharmacokinetic properties. Compare analogs like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-phenoxyquinolin-4-amine (antibacterial) vs. 3-chloro-6-methoxyquinolin-4-ol (cytotoxicity) .
- Assay conditions : Standardize protocols (e.g., MIC testing for antibacterials vs. MTT assays for cytotoxicity) to ensure comparability. For example, compound 7 in showed potent activity under controlled MIC conditions .
Q. Resolution Strategy :
Perform side-by-side bioassays under identical conditions.
Use computational modeling (e.g., molecular docking) to predict binding affinities to target proteins .
Q. What strategies enhance diastereoselectivity in synthesizing quinazolinol derivatives with complex substituents?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure intermediates (e.g., (S)-oxolan-3-ylmethyl groups) to direct stereochemistry during cyclization .
- Solvent and catalyst optimization : Polar aprotic solvents (DMF, DMSO) and Lewis acids (e.g., ZnCl₂) improve stereochemical outcomes in spirocyclic quinazolinone synthesis .
- Microwave irradiation : Enhances reaction homogeneity, reducing byproduct formation in multi-step syntheses (e.g., thiazolidinone derivatives with >90% diastereomeric excess) .
Q. How do methoxy and chloro substituents influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Methoxy groups : Increase lipophilicity and membrane permeability but may reduce metabolic stability due to demethylation pathways. For example, 7-methoxyquinoline derivatives show improved bioavailability compared to hydroxylated analogs .
- Chloro substituents : Enhance target binding via halogen bonding (e.g., with kinase active sites) but may increase toxicity. Structural analogs like 6-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine demonstrate potent kinase inhibition .
Q. Pharmacokinetic Optimization :
- Introduce prodrug moieties (e.g., acetylated hydroxyl groups) to balance solubility and stability.
- Use pharmacokinetic modeling to predict clearance rates based on substituent electronic effects .
Q. Data Contradiction Analysis Example
| Compound | Reported Activity | Likely Cause of Discrepancy |
|---|---|---|
| 6-Quinazolinol with 3-chlorophenylamino | Cytotoxic | Assay type (e.g., cell line used) |
| Analog with 4-fluorophenyl substitution | Antibacterial | Substituent polarity differences |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
